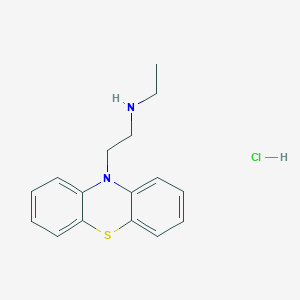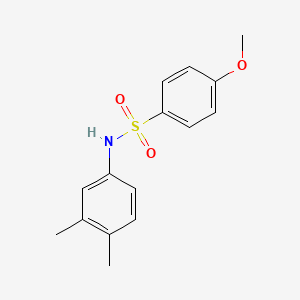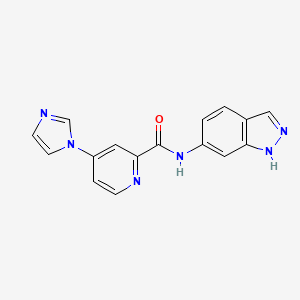
4-Butyl-4-hydroxycyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-4-hydroxycyclohexan-1-one, also known as 4-Butyrolactone (GBL), is a cyclic ester that is widely used in scientific research. It is commonly synthesized from gamma-hydroxybutyrate (GHB) and has been found to have various biochemical and physiological effects.
科学的研究の応用
Synthesis of Highly Oxygenated Compounds
4-Hydroxycyclohex-2-en-1-one derivatives, closely related to 4-Butyl-4-hydroxycyclohexan-1-one, have been converted into a family of highly oxygenated compounds, including epoxyvinyltriflates, through a series of epoxidation and rearrangement reactions. These processes highlight the compound's utility in synthesizing complex structures with potential applications in organic synthesis and pharmaceutical research (Evarts & Fuchs, 1999).
Radical Studies and Conformation Analysis
Studies on hydroxycyclohexyl radicals, including 4-methyl-1-hydroxycyclohexyl and 4-t-butyl-1-hydroxycyclohexyl radicals, provide insights into inversion and conformation changes in cyclohexane rings. These investigations are essential for understanding the dynamic behavior of cyclohexane-based radicals in chemical reactions, potentially informing the design of new radical initiators or stabilizers (Lloyd & Causey, 1981).
Catalysis and Polymerization
Research involving hydroxycyclohexyl derivatives, including those structurally similar to this compound, has explored their roles as initiators in the ring-opening polymerization of L-lactide. Such studies underscore the potential of these compounds in developing new catalysts for polymer synthesis, contributing to advancements in materials science and engineering (Ray et al., 2006).
Antitumor Activity
Compounds structurally related to this compound have been synthesized and evaluated for antitumor activity. These studies reveal the potential medicinal applications of cyclohexanone derivatives in developing novel anticancer agents, showcasing the importance of structural modification in enhancing biological activity (Berry et al., 2005).
特性
IUPAC Name |
4-butyl-4-hydroxycyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-6-10(12)7-4-9(11)5-8-10/h12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUDTSPPPUSOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCC(=O)CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2635551.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2635552.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2635553.png)
![N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B2635554.png)


![4-(4-chloro-3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2635558.png)
![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide](/img/no-structure.png)
![(5R,8S)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2635560.png)
![Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2635562.png)